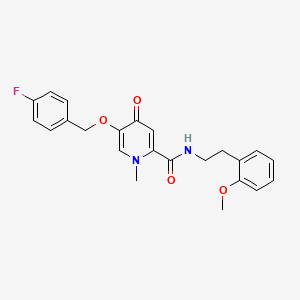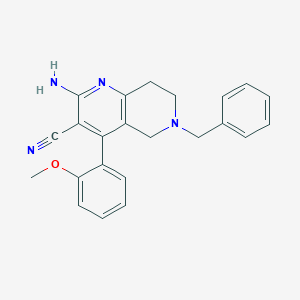
(1-(2-Methoxyethyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Methoxyethyl)cyclopropyl)methanol is a cyclopropyl alcohol compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of (1-(2-Methoxyethyl)cyclopropyl)methanol is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have antitumor activity, but the mechanism of action for this effect is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(2-Methoxyethyl)cyclopropyl)methanol are not fully understood. It has been shown to have antitumor activity in vitro and in vivo, but the specific mechanisms for this effect are not well understood. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (1-(2-Methoxyethyl)cyclopropyl)methanol for lab experiments include its ease of synthesis and its potential applications in medicinal chemistry and pharmacology. The compound has been shown to have antitumor activity and has been studied as a potential treatment for Alzheimer's disease. However, the limitations of this compound include its limited solubility in water and its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Direcciones Futuras
There are several future directions for research on (1-(2-Methoxyethyl)cyclopropyl)methanol. One potential direction is to study the compound's mechanism of action in more detail, particularly with regard to its antitumor activity. Another direction is to explore the compound's potential applications in other areas of medicine, such as neurology and psychiatry. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of (1-(2-Methoxyethyl)cyclopropyl)methanol involves the reaction of cyclopropanecarboxylic acid with methoxyethanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ester, which is then reduced to the desired alcohol product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
(1-(2-Methoxyethyl)cyclopropyl)methanol has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity, and it has also been studied as a potential treatment for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLFFIKXXHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)cyclopropyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2779542.png)



![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)
![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)
![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)
